molecular formula C29H31N3O3S3 B2995036 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 377757-94-3

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2995036
CAS RN: 377757-94-3
M. Wt: 565.77
InChI Key: NPYFSDYKLKFATD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a tetrahydrobenzo[b]thiophen-2-yl group, and a 3,5-dimethylpiperidin-1-ylsulfonyl group attached to a benzamide core . These groups suggest that the compound might have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings could potentially participate in π-π stacking interactions, which might influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide, sulfonyl, and heterocyclic groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability, while the sulfonyl group could enhance its solubility in polar solvents .

Scientific Research Applications

Antimalarial and Antiviral Properties

  • A study investigated the reactivity of derivatives of N-(phenylsulfonyl)acetamide, including those with benzo[d]thiazol-2-ylthio moieties, for antimalarial activity. It was found that these compounds exhibit significant antimalarial activity and have promising ADMET properties, with some showing excellent selectivity and low cytotoxicity at effective concentrations (Fahim & Ismael, 2021).

Ocular Hypotensive Activity

  • Research on derivatives of benzo[b]thiophene-2-sulfonamide, which is structurally similar to the compound , revealed their potential as topically active inhibitors of ocular carbonic anhydrase, useful in treating glaucoma. Some derivatives showed significant ocular hypotensive effects (Graham et al., 1989).

Synthetic Applications

  • The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters has been explored, demonstrating the versatility of similar compounds in producing a variety of derivatives including pyrazole, isoxazole, and pyrimidine derivatives, highlighting the chemical flexibility of such compounds (Mohareb et al., 2004).

Chemical Sensing and Detection

  • A study described the development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This showcases the potential of benzo[d]thiazol derivatives in designing selective and sensitive chemical sensors (Wang et al., 2012).

Cytotoxic Activities

  • Research on benzhydrylpiperazine derivatives, including sulfonamide derivatives, has been conducted to evaluate their cytotoxic activities against various cancer cell lines, demonstrating the potential of such compounds in anticancer drug development (Gurdal et al., 2013).

Antibacterial Properties

  • A study aimed to synthesize compounds coupling sulphonamide and benzothiazole to potentially improve antibacterial properties. The synthesized compounds showed significant antibacterial activity, highlighting the compound's relevance in antimicrobial research (Ikpa et al., 2020).

Electrophysiological Activity

  • N-substituted imidazolylbenzamides and benzene-sulfonamides, structurally related to the compound, have been synthesized and evaluated for cardiac electrophysiological activity, indicating potential use in treating arrhythmias (Morgan et al., 1990).

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. Its activity would likely depend on the context in which it’s used, such as in a biological or chemical system .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s generally advisable to avoid skin and eye contact, inhalation, and ingestion .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties. It could potentially be used in areas like medicinal chemistry, materials science, or chemical biology, but more research would be needed to explore these possibilities .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3S3/c1-18-15-19(2)17-32(16-18)38(34,35)21-13-11-20(12-14-21)27(33)31-29-26(22-7-3-5-9-24(22)36-29)28-30-23-8-4-6-10-25(23)37-28/h4,6,8,10-14,18-19H,3,5,7,9,15-17H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYFSDYKLKFATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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